molecular formula C5H5NO3S B14514189 2-Oxo-2,3-dihydro-1,3-thiazol-4-yl acetate CAS No. 62581-01-5

2-Oxo-2,3-dihydro-1,3-thiazol-4-yl acetate

Cat. No.: B14514189
CAS No.: 62581-01-5
M. Wt: 159.17 g/mol
InChI Key: WUKHTBXBSZGCKL-UHFFFAOYSA-N
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Description

2(3H)-Thiazolone, 4-(acetyloxy)- is a heterocyclic compound featuring a thiazolone ring with an acetyloxy substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiazolone, 4-(acetyloxy)- typically involves the acylation of 2(3H)-thiazolone. One common method is the reaction of 2(3H)-thiazolone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2(3H)-Thiazolone, 4-(acetyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiazolone, 4-(acetyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolone derivatives.

Scientific Research Applications

2(3H)-Thiazolone, 4-(acetyloxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolone, 4-(acetyloxy)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The acetyloxy group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Thiazolone: Lacks the acetyloxy group, resulting in different reactivity and properties.

    4-Hydroxy-2(3H)-Thiazolone: Contains a hydroxy group instead of an acetyloxy group, leading to different chemical behavior.

    2(3H)-Thiazolidinone: Features a saturated ring, which affects its chemical reactivity.

Uniqueness

2(3H)-Thiazolone, 4-(acetyloxy)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

(2-oxo-3H-1,3-thiazol-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-3(7)9-4-2-10-5(8)6-4/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKHTBXBSZGCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CSC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60489837
Record name 2-Oxo-2,3-dihydro-1,3-thiazol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62581-01-5
Record name 2-Oxo-2,3-dihydro-1,3-thiazol-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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